molecular formula C13H12N2O2 B14513861 N-(4-Methoxypyridin-2-yl)benzamide CAS No. 62802-74-8

N-(4-Methoxypyridin-2-yl)benzamide

Cat. No.: B14513861
CAS No.: 62802-74-8
M. Wt: 228.25 g/mol
InChI Key: NCEXCXGPAUUSLF-UHFFFAOYSA-N
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Description

N-(4-Methoxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the pyridine ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxypyridin-2-yl)benzamide typically involves the reaction of 4-methoxypyridine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-(4-Hydroxypyridin-2-yl)benzamide.

    Reduction: Formation of N-(4-Methoxypyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxypyridin-2-yl)benzamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with unique properties.

Properties

CAS No.

62802-74-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(4-methoxypyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-8-14-12(9-11)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16)

InChI Key

NCEXCXGPAUUSLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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